molecular formula C23H24N4O4S B3300500 N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 902248-86-6

N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

Cat. No.: B3300500
CAS No.: 902248-86-6
M. Wt: 452.5 g/mol
InChI Key: OXOVOZPXPMBKFW-UHFFFAOYSA-N
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Description

N-[3'-Acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a structurally complex spirocyclic compound featuring a fused indole-thiadiazole core. Its molecular architecture includes a 1,3,4-thiadiazole ring fused to an indole moiety, with acetyl and phenoxyethyl substituents at specific positions (Fig. 1).

The compound’s synthesis likely involves condensation reactions similar to those described for related spiro-thiadiazole derivatives (e.g., acetic acid-mediated cyclization or palladium-catalyzed coupling) .

Properties

IUPAC Name

N-[4-acetyl-5',7'-dimethyl-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-12-15(2)20-19(13-14)23(27(17(4)29)25-22(32-23)24-16(3)28)21(30)26(20)10-11-31-18-8-6-5-7-9-18/h5-9,12-13H,10-11H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOVOZPXPMBKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2CCOC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide (CAS Number: 902248-86-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

The molecular formula of the compound is C23H24N4O4S, with a molecular weight of 452.53 g/mol. Its structure features a complex spiroindole framework which is known to influence its biological activity significantly.

PropertyValue
Molecular FormulaC23H24N4O4S
Molecular Weight452.53 g/mol
Purity95%+

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Antifungal Activity : Research has shown that various derivatives of thiadiazole compounds possess antifungal properties against strains such as Aspergillus flavus and Candida albicans. These compounds disrupt fungal cell membranes and inhibit growth at low concentrations .

Anticancer Activity

The compound's structural elements suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance:

  • Case Study : A study on similar spiroindole derivatives revealed that they could inhibit the proliferation of cancer cells such as HeLa and MCF-7 with IC50 values around 20 µg/mL . The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : It has been suggested that it can alter pathways related to cell cycle regulation and apoptosis.

In Vitro Studies

A variety of in vitro assays have been conducted to evaluate the biological activity of this compound and its analogs:

Study TypeFindings
Antifungal AssaysSignificant inhibition of fungal growth at low concentrations.
Cytotoxicity TestsInduced apoptosis in HeLa and MCF-7 cells with IC50 values around 20 µg/mL.
Enzyme InhibitionInhibition of aminopeptidases linked to cancer progression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spiro-Thiadiazole Derivatives

Compound Name Molecular Formula Substituents (Key Positions) Molecular Weight Bioactivity (Reported) Reference
N-[3'-Acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide C₂₅H₂₇N₅O₄S 5,7-dimethyl; 2-phenoxyethyl; 3'-acetyl ~517.6* Not reported in evidence N/A
N-{3′-Acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide C₂₃H₂₄N₄O₄S 5-methyl; 2-(2-methylphenoxy)ethyl; 3'-acetyl 452.529 Not reported in evidence
2-(6-Oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides Varies Aryloxymethyl; halogenated aryl groups ~350–400 Moderate to strong antimicrobial activity
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide C₁₂H₁₂Cl₃N₅OS Trichloroethyl; phenyl-thiadiazole 372.7 Intermediate in triazine synthesis

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The presence of halogen atoms (Cl, F) in aryl rings significantly enhances antimicrobial activity in thiazolo-triazole derivatives . By contrast, the target compound lacks halogens but includes methyl and phenoxy groups, which may prioritize lipophilicity over direct antimicrobial potency. The 2-phenoxyethyl group in the target compound likely improves membrane permeability compared to the 2-(2-methylphenoxy)ethyl group in its close analogue (), due to reduced steric hindrance .

Synthetic Routes :

  • The target compound’s synthesis may parallel methods used for ’s analogue, involving condensation of maleimides with thiol-containing precursors in acetic acid . By contrast, ’s thiadiazole derivatives employ palladium-catalyzed coupling, suggesting divergent strategies for heterocyclic assembly .

Crystallographic and Conformational Analysis :

  • highlights the role of X-ray diffraction in resolving molecular parameters of thiadiazole intermediates, a technique critical for confirming the spirocyclic conformation of the target compound .

Functional Group Impact on Physicochemical Properties

  • Acetyl Groups : The 3'-acetyl moiety in the target compound and its analogue () may stabilize hydrogen-bonding interactions with biological targets, as seen in Etter’s graph set analysis of crystalline networks .
  • Phenoxyethyl vs. Halogenated Aryl Groups: While halogenated derivatives () exhibit enhanced antimicrobial activity, the phenoxyethyl group in the target compound could shift activity toward anti-inflammatory or kinase-inhibitory pathways, as seen in other spiro-indole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the spiro[indole-thiadiazole] core. Key steps include:

  • Cyclocondensation of substituted indole precursors with thiadiazole-forming reagents (e.g., thiosemicarbazide derivatives).
  • Acylation at the 3'-position using acetylating agents (e.g., acetic anhydride) under reflux in aprotic solvents like DMF.
  • Phenoxyethyl group introduction via nucleophilic substitution or coupling reactions (e.g., using 2-phenoxyethyl bromide in the presence of K₂CO₃).
  • Final acetamide formation via condensation with chloroacetamide derivatives.
  • Critical Parameters : Temperature control (70–90°C for cyclocondensation), solvent polarity (DMF for high solubility), and stoichiometric ratios (1:1.2 for thiadiazole precursors) are critical for yield optimization (>60% reported in analogous syntheses) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., spiro carbon signals at δ 70–80 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]⁺ at m/z 458.9 for analogs).
  • X-ray Crystallography : Resolves spiro-conformation and hydrogen-bonding networks (SHELX software is standard for refinement; R-factor <0.05 for high-quality datasets) .
  • HPLC-PDA : Purity assessment (>95% required for pharmacological studies) .

Q. What preliminary biological screening assays are recommended for evaluating its anticancer potential?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Apoptosis Assays : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis.
  • Enzyme Inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Control Strategies : Include cisplatin or doxorubicin as positive controls and solvent-only treated cells as negative controls .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes molecular geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity).
  • Molecular Docking : Autodock Vina or Schrödinger Suite models binding to biological targets (e.g., tubulin or DNA topoisomerases; docking scores <−7 kcal/mol suggest strong affinity).
  • MD Simulations : GROMACS evaluates stability of ligand-target complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding).
  • In Silico ADMET : SwissADME predicts pharmacokinetics (e.g., bioavailability score >0.55) .

Q. How should researchers address contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., 4-chlorophenoxy vs. ethoxyphenyl in analogs) on activity using 3D-QSAR (CoMFA/CoMSIA).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends (e.g., Cl-substituted derivatives showing enhanced cytotoxicity).
  • Experimental Validation : Re-test disputed compounds under standardized conditions (fixed cell lines, serum concentration, exposure time).
  • Mechanistic Studies : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .

Q. What strategies optimize crystallization for X-ray studies of this spiro compound?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane 1:3) to induce slow nucleation.
  • Temperature Gradients : Crystallize at 4°C to reduce disorder.
  • Additive Screening : Small molecules (e.g., diethyl ether) disrupt aggregation.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refinement in SHELXL with TWINABS for handling possible twinning .

Q. How can reaction pathways be modified to enhance yield of the spiro-thiadiazole core?

  • Methodological Answer :

  • Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 45 min (80°C, 300 W).
  • Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps.
  • Byproduct Analysis : LC-MS monitors intermediates; scavenger resins (e.g., polymer-bound isocyanate) remove unreacted reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide
Reactant of Route 2
N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

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